molecular formula C13H13N5O B14204914 Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- CAS No. 827318-41-2

Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-

Cat. No.: B14204914
CAS No.: 827318-41-2
M. Wt: 255.28 g/mol
InChI Key: FYWHLYCYDVXVRA-UHFFFAOYSA-N
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Description

Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- typically involves the formation of the indole and pyrazole rings followed by their coupling through a urea linkage. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate to form 2-(2-nitrophenyl)acrylate. This intermediate is then subjected to cyclization and further functionalization to introduce the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • **Urea, N-[(3-methoxyphenyl)methyl]-N’-[6-(1H-pyrazol-4-yl)-2-benzothiazolyl]-
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- stands out due to its unique combination of pyrazole and indole moieties, which confer distinct biological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

827318-41-2

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

1-methyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea

InChI

InChI=1S/C13H13N5O/c1-14-13(19)17-10-2-3-11-8(4-10)5-12(18-11)9-6-15-16-7-9/h2-7,18H,1H3,(H,15,16)(H2,14,17,19)

InChI Key

FYWHLYCYDVXVRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3

Origin of Product

United States

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